molecular formula C21H19NO4 B11322634 Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Ethyl 2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11322634
M. Wt: 349.4 g/mol
InChI Key: KMDUQVGRTCMTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE: is an organic compound that belongs to the class of benzoxepines Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE typically involves the reaction of 8-methyl-1-benzoxepine-4-carboxylic acid with ethyl 2-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

ETHYL 2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • ETHYL 3-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE
  • Ethyl (6R)-6-methyl-2-(8-methyl-1-benzoxepine-4-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl (6S)-6-methyl-2-(8-methyl-1-benzoxepine-4-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Comparison: ETHYL 2-(8-METHYL-1-BENZOXEPINE-4-AMIDO)BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19NO4

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 2-[(8-methyl-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H19NO4/c1-3-25-21(24)17-6-4-5-7-18(17)22-20(23)16-10-11-26-19-12-14(2)8-9-15(19)13-16/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

KMDUQVGRTCMTMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2

Origin of Product

United States

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